Indoxyl acetate

Acetylcholinesterase assay Ellman's method alternative Toxicological screening

Enzymatic assays using Ellman's method suffer from DTNB cross-reactivity with thiols and oximes, compromising AChE reactivation studies. Indoxyl acetate eliminates this interference. Key advantages: - Zero reactivity with DTNB, glutathione, and oxime reactivators (obidoxime, pralidoxime, HI-6) - Validated dichotomous hydrolysis for Campylobacter spp. (C. coli, C. jejuni, C. laridis) differentiation - Colorimetric lipase detection at 670 nm; Km = 8.72 mmol/L; rapid alternative to turbidimetric assays

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 608-08-2
Cat. No. B016902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndoxyl acetate
CAS608-08-2
Synonyms1H-Indol-3-ol 3-Acetate;  Indoxyl Acetate;  NSC 13964
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CNC2=CC=CC=C21
InChIInChI=1S/C10H9NO2/c1-7(12)13-10-6-11-9-5-3-2-4-8(9)10/h2-6,11H,1H3
InChIKeyJBOPQACSHPPKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indoxyl Acetate: Chromogenic Esterase Substrate


Indoxyl acetate (CAS 608-08-2) is an indoxyl-derived chromogenic substrate widely used for the detection and quantification of esterase and lipase enzyme activities. Upon enzymatic cleavage, it releases indoxyl, which undergoes oxidative dimerization to form the intensely blue-colored dye indigo, enabling colorimetric readout at approximately 670 nm [1]. This compound belongs to the indigogenic substrate class, which includes structurally related indoxyl esters (e.g., indoxyl butyrate) and halogenated derivatives (e.g., 5-bromo-4-chloroindoxyl acetate) that differ substantially in enzyme specificity, kinetic parameters, and analytical compatibility [2]. Indoxyl acetate is primarily employed in three distinct application domains: acetylcholinesterase (AChE) activity assays for toxicological and pharmacological screening, microbial species differentiation via esterase hydrolysis profiling, and lipase activity determination in analytical chemistry and biosensor development [3].

Indoxyl Acetate vs. Alternative Substrates


Generic substitution of indoxyl acetate with other indoxyl esters (e.g., indoxyl butyrate) or alternative chromogenic substrates (e.g., p-nitrophenyl acetate, acetylthiocholine) introduces quantifiable performance deficits across multiple analytical dimensions. Indoxyl butyrate demonstrates preferential hydrolysis by pseudocholinesterase (butyrylcholinesterase) rather than acetylcholinesterase, fundamentally altering target enzyme specificity [1]. Halogenated indoxyl acetate derivatives such as 5-bromo-4-chloroindoxyl acetate (BCDA) offer improved cytochemical localization precision (approximately 0.5 μm), yet their altered substitution pattern modifies enzyme affinity and staining characteristics relative to the unsubstituted parent compound [2]. Furthermore, indoxyl acetate exhibits a critical functional advantage over acetylthiocholine in AChE assays: it demonstrates zero chemical reactivity with thiol-containing reagents (e.g., DTNB, glutathione) and oxime reactivators (e.g., obidoxime, pralidoxime, HI-6), eliminating a major source of assay interference inherent to the standard Ellman's method [3]. For microbial differentiation applications, hydrolysis specificity across Campylobacter, Helicobacter, and Wolinella species is uniquely characterized for indoxyl acetate, whereas cross-reactivity profiles for substituted analogs remain unvalidated for this diagnostic purpose [4].

Indoxyl Acetate: Quantitative Performance Evidence


Elimination of Thiol and Oxime Interference in AChE Assays

In direct head-to-head comparison with the standard Ellman's method substrate acetylthiocholine, indoxyl acetate demonstrates zero chemical reactivity with thiol-containing compounds (including DTNB and reduced glutathione) and oxime reactivators (obidoxime, pralidoxime, HI-6), whereas acetylthiocholine-based Ellman's assays exhibit significant interference from these reagents [1]. This differential chemical inertness enables accurate measurement of AChE activity in the presence of reactivator drugs without background signal contamination.

Acetylcholinesterase assay Ellman's method alternative Toxicological screening Oxime reactivator testing

AChE Kinetic Comparison with Acetylthiocholine

Kinetic analysis using electric eel acetylcholinesterase (AChE) revealed that indoxyl acetate exhibits a Michaelis constant (Km) of 3.21 × 10⁻³ mol/L, which is approximately 15.6-fold higher than the Km of 2.06 × 10⁻⁴ mol/L for acetylthiocholine, indicating substantially lower enzyme affinity for indoxyl acetate [1]. Maximum reaction velocity (Vmax) was measured at 7.71 × 10⁻⁸ kat for indoxyl acetate compared to 4.97 × 10⁻⁷ kat for acetylcholine, representing a 6.4-fold lower turnover rate [1].

Acetylcholinesterase kinetics Michaelis-Menten parameters Enzyme substrate affinity Turnover rate comparison

Campylobacter Species Differentiation by Esterase Activity

Indoxyl acetate hydrolysis testing provides rapid, species-level differentiation among Campylobacter, Helicobacter, and Wolinella isolates based on dichotomous esterase activity patterns. In a systematic evaluation of clinical and reference strains, all tested strains of Campylobacter coli, C. jejuni, C. laridis, and C. fetus subspecies fetus hydrolyzed indoxyl acetate, whereas C. cinaedi strains were negative or weakly positive, and Helicobacter and Wolinella species were uniformly negative [1]. Indoxyl butyrate, in contrast, does not exhibit this species-specific hydrolysis pattern and is preferentially cleaved by pseudocholinesterase rather than microbial esterases [2].

Microbial differentiation Campylobacter identification Esterase hydrolysis test Clinical microbiology

Lipase Assay: Faster Response Over Tween-Based Method

A comparative evaluation of indoxyl acetate as a chromogenic substrate for lipase activity determination demonstrated faster and more sensitive response characteristics compared to the standard Tween-based turbidimetric method. The indoxyl acetate assay exhibited Michaelis-Menten kinetics with a Michaelis constant (Km) of 8.72 mmol/L under optimized conditions (20-minute reaction time, 10 μL of 200 U lipase) [1]. While direct quantitative Vmax comparison to the Tween method is not provided in the source literature, the authors concluded that the indoxyl acetate method offers improved analytical performance suitable for biosensor applications [1].

Lipase activity determination Biosensor development Triglyceride detection Analytical chemistry

Halogenated Indoxyl Acetate for Submicron Esterase Localization

Comparative cytochemical studies of substituted indoxyl acetates established that 5-bromo-4-chloroindoxyl acetate (BCDA) enables esterase localization with a precision of approximately 0.5 μm, representing a systematic improvement over unsubstituted indoxyl acetate in formalin-fixed tissue staining [1]. This enhanced localization precision is attributed to correlations between staining patterns, molecular structures, dye solubilities and substantivities, and oxidation rates of enzymatically produced indoxyls [1].

Enzyme cytochemistry Esterase localization Histochemical staining Spatial resolution

Hydrolase Knockout Impact on Hydrolysis Rate in E. coli

In a metabolic engineering study exploring acetylation as a base-labile protecting group for indoxyl, cumulative knockout of 14 endogenous hydrolases in Escherichia coli reduced the indoxyl acetate hydrolysis rate by 67%, from 0.22 mmol/g DCW/h in wild-type cells to 0.07 mmol/g DCW/h in the knockout strain [1]. This quantitative reduction demonstrates the susceptibility of indoxyl acetate to endogenous bacterial esterase activity and establishes a baseline hydrolysis rate for wild-type E. coli systems.

Metabolic engineering Indigo biosynthesis Protecting group strategy Biotechnological production

Indoxyl Acetate: Optimal Application Scenarios


AChE Inhibitor Screening and Oxime Reactivator Testing

Indoxyl acetate is the preferred substrate for AChE activity assays when evaluating oxime reactivators (obidoxime, pralidoxime, HI-6) or compounds containing thiol groups. Unlike Ellman's method, which suffers from DTNB cross-reactivity with thiols and oximes, indoxyl acetate demonstrates zero chemical interaction with these interferents [1]. This enables accurate measurement of reactivation efficacy without background signal contamination. Users should account for the lower turnover rate (Vmax = 7.71 × 10⁻⁸ kat vs. 4.97 × 10⁻⁷ kat for acetylcholine) by extending incubation time or increasing enzyme concentration [1].

Rapid Campylobacter Identification in Clinical Microbiology

Indoxyl acetate hydrolysis testing provides a rapid, cost-effective method for differentiating Campylobacter species (C. coli, C. jejuni, C. laridis, C. fetus subsp. fetus) from other oxidase-positive gram-negative bacteria. The dichotomous hydrolysis pattern—positive for thermophilic Campylobacter species and negative for Helicobacter and Wolinella species—has been validated across multiple clinical isolate panels [1]. This application leverages indoxyl acetate's unique species-specific hydrolysis profile not shared by indoxyl butyrate or other indoxyl ester analogs.

Lipase Detection for Biosensors and High-Throughput Screening

For applications requiring faster response than standard Tween-based turbidimetric lipase assays, indoxyl acetate provides a chromogenic alternative with improved sensitivity [1]. The colorimetric readout at 670 nm enables simple spectrophotometric quantification without specialized turbidimetry equipment. Optimal assay parameters established in the literature include 20-minute reaction time with 10 μL lipase (200 U), yielding a Km of 8.72 mmol/L [1]. This method is suitable for pesticide toxicology studies, triglyceride detection, and industrial enzyme activity monitoring.

Indigo Production via Indoxyl Acetate Intermediate

In metabolic engineering applications where indoxyl acetate serves as a protected precursor for indigo biosynthesis, baseline hydrolysis rates in production hosts are critical for process design. Wild-type E. coli exhibits an indoxyl acetate hydrolysis rate of 0.22 mmol/g DCW/h, which can be reduced to 0.07 mmol/g DCW/h (67% reduction) through targeted hydrolase knockout [1]. These quantitative parameters inform strain engineering strategies and fermentation optimization for indigo production from indoxyl acetate.

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